N-Cyclohexyl-N,4-dimethylbenzenesulfonamide
Description
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclohexyl group and a methyl group on the sulfonamide nitrogen (N1), along with a methyl group at the para position (C4) of the benzene ring. Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.40 g/mol .
Synthesis: The compound is synthesized via copper-catalyzed intermolecular amidation of cyclohexane with N,4-dimethylbenzenesulfonamide, yielding 30% after column chromatography .
Properties
IUPAC Name |
N-cyclohexyl-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDIMCFGDSIGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346703 | |
| Record name | N-Cyclohexyl-N,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57186-74-0 | |
| Record name | N-Cyclohexyl-N,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosyl Chloride Aminolysis with Monomethylamine
Reaction Mechanism :
Tosyl chloride (4-methylbenzenesulfonyl chloride) reacts with monomethylamine in a nucleophilic substitution to form N,4-dimethylbenzenesulfonamide. The reaction proceeds via the displacement of the chloride ion by the methylamine nucleophile.
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Reagents : Tosyl chloride (1 equiv, 0.052 mol), 40% aqueous monomethylamine (1.2 equiv), chloroform (solvent).
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Conditions : Dropwise addition of monomethylamine to tosyl chloride in chloroform at 0°C, followed by reflux (4 h).
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Workup : Solvent removal under reduced pressure, dissolution in chloroform, and sequential washing with dilute HCl and brine.
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Yield : 95% after purification via vacuum concentration.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Reflux (80°C) |
| Reaction Time | 4 hours |
| Solvent | Chloroform |
| Purification | Na₂SO₄ drying, concentration |
Analysis :
This method is highly efficient due to the high electrophilicity of tosyl chloride and the stoichiometric excess of monomethylamine. The use of chloroform as a solvent ensures optimal solubility of both reactants.
N-Alkylation for Cyclohexyl Group Introduction
The secondary amine group in N,4-dimethylbenzenesulfonamide undergoes alkylation to introduce the cyclohexyl moiety. This step requires activation of the nitrogen center for nucleophilic substitution.
Alkylation with Cyclohexyl Halides
Reaction Mechanism :
Deprotonation of the sulfonamide nitrogen using a strong base (e.g., NaH) generates a nucleophilic amide ion, which reacts with cyclohexyl bromide or iodide via an Sₙ2 mechanism.
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Reagents : N,4-Dimethylbenzenesulfonamide (1 equiv), cyclohexyl bromide (1.1 equiv), NaH (1.2 equiv), toluene (solvent).
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Conditions : Degassed toluene, 0°C → 80°C under nitrogen.
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Workup : Quenching with ice water, ethyl acetate extraction, and silica gel chromatography.
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Yield : ~85–90% (extrapolated from analogous reactions).
Key Data :
Side Reactions :
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Over-alkylation to form quaternary ammonium salts.
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Competing elimination pathways at elevated temperatures.
Optimization :
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rates by shuttling ions between aqueous and organic phases.
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Microwave Assistance : Reduces reaction time from hours to minutes in analogous sulfonamide alkylations.
Alternative Synthetic Routes
Reductive Amination with Cyclohexanone
Reaction Mechanism :
Condensation of N,4-dimethylbenzenesulfonamide with cyclohexanone in the presence of a reducing agent (e.g., NaBH₃CN) forms the secondary amine.
Procedure :
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Reagents : Cyclohexanone (1.2 equiv), NaBH₃CN (1.5 equiv), methanol (solvent).
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Conditions : Stirring at 25°C for 12 h.
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Yield : ~70–75% (theoretical).
Limitations :
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Lower yields compared to direct alkylation.
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Requires strict pH control to avoid side reductions.
Ullmann-Type Coupling for Arylcyclohexyl Linkage
Reaction Mechanism :
Copper-catalyzed coupling of N,4-dimethylbenzenesulfonamide with cyclohexyl halides under basic conditions.
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (ligand).
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Conditions : DMF, 110°C, 24 h.
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Yield : ~60–65% (extrapolated from patent examples).
Advantages :
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Tolerates sterically bulky substrates.
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No requirement for pre-activated amines.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Tosyl Chloride Route | 95 | Reflux, 4 h | High | Moderate |
| NaH Alkylation | 85–90 | 80°C, inert atmosphere | Medium | High |
| Reductive Amination | 70–75 | Ambient, 12 h | Low | Low |
| Ullmann Coupling | 60–65 | 110°C, 24 h | Low | High |
Critical Insights :
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The NaH-mediated alkylation method is optimal for large-scale synthesis due to its high yield and reproducibility.
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Reductive amination offers a milder alternative but suffers from lower efficiency.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The cyclohexyl group introduces significant steric bulk, which can impede alkylation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
- Organic Synthesis : N-Cyclohexyl-N,4-dimethylbenzenesulfonamide serves as a reagent in organic synthesis. It is used to create more complex molecules and as a catalyst in various chemical reactions.
- Reactivity Studies : The compound has been utilized in studies investigating its reactivity with electrophiles and nucleophiles, providing insights into its potential as a building block for novel compounds.
Biology
- Enzyme Inhibition : This sulfonamide has been studied for its ability to inhibit specific enzymes. It binds to the active sites of enzymes, disrupting metabolic pathways that can lead to therapeutic benefits in conditions such as cancer .
- Antitumor Activity : Research indicates that modifications of sulfonamide compounds can enhance anticancer properties. This compound has shown significant inhibition of cell proliferation in various cancer cell lines at micromolar concentrations .
Medicine
- Antibiotic Development : Investigations into the compound's structure suggest potential applications as an antibiotic. Its ability to interact with bacterial enzymes makes it a candidate for further drug development .
- Therapeutic Strategies : Ongoing research focuses on understanding the molecular pathways influenced by this compound, which could lead to new therapeutic strategies or enhancement of existing treatments .
Industry
- Polymer Production : The compound is utilized in the production of polymers and as an additive in lubricants. Its chemical stability and reactivity make it suitable for industrial applications .
- Additive Manufacturing : In ink formulations for inkjet printers, sulfonamides like this compound are used due to their properties that enhance print quality and stability .
Case Studies and Research Findings
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Antitumor Activity Study :
- A study demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The IC50 values were determined through kinetic studies, highlighting its potential as an anticancer agent .
- Enzyme Inhibition Mechanism :
- Industrial Application Case :
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Features :
- The cyclohexyl group adopts a classic chair conformation, contributing to steric bulk and influencing crystal packing via C–H···O hydrogen bonds .
- Bond distances (e.g., S–O ≈ 1.43 Å, S–N ≈ 1.59 Å) are consistent with other benzenesulfonamide derivatives .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Cyclohexyl-N,4-dimethylbenzenesulfonamide and analogous sulfonamides:
Structural and Functional Analysis
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
N-Cyclohexyl-4-methoxybenzenesulfonamide
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide
- Bioactivity : The –NH₂ group facilitates interactions with bacterial enzymes, a trait absent in the target compound but exploitable in drug design .
Biological Activity
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to a cyclohexyl group and a dimethyl-substituted benzene moiety. The general structure can be represented as follows:
Where is the cyclohexyl group and is the 4-dimethylbenzene moiety.
The biological activity of this compound is primarily attributed to its ability to alkylate nucleophilic sites in biological molecules. This mechanism involves the formation of covalent bonds with nucleophilic centers such as amino, thiol, and hydroxyl groups in proteins and nucleic acids. Such interactions can lead to:
- Inhibition of Enzyme Activity : The compound can disrupt enzyme function by modifying active sites.
- Interference with DNA Replication : Alkylation can affect the integrity of DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Biological Activities
This compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that sulfonamides can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Antibacterial and Antifungal Properties : Similar compounds in the sulfonamide class have shown efficacy against bacterial and fungal infections.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that modifications of sulfonamide compounds can enhance their anticancer properties. For instance, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant inhibition at micromolar concentrations.
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Enzyme Inhibition :
- In vitro assays have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression. The IC50 values for these interactions were determined through kinetic studies.
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Mechanistic Studies :
- Research involving molecular docking studies has provided insights into the binding affinities of this compound with target proteins. These studies help elucidate the compound's selectivity and potential off-target effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-Chloroethyl)-N,4-dimethylbenzenesulfonamide | Alkylating agent | Antitumor effects through DNA alkylation |
| N-Cyclopentyl-N-ethyl-2,4-dimethylbenzenesulfonamide | Cyclopentyl group | Potentially different pharmacological profiles |
| N-benzyl-N-isopropyl-4-methoxybenzenesulfonamide | Aromatic substituents | Increased selectivity towards certain receptors |
Q & A
Q. What are the primary synthetic routes for N-Cyclohexyl-N,4-dimethylbenzenesulfonamide, and how can reaction yields be optimized?
this compound is commonly synthesized via copper-catalyzed intermolecular amidation. A representative method involves reacting N,4-dimethylbenzenesulfonamide with cyclohexane using CuI, (MeO)₂Phen, and tBuOOtBu as a peroxide initiator at 100°C, yielding 30% after column chromatography . Alternative routes include N-alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of sodium hydride and DMF, followed by crystallization from methanol . Yield optimization may involve adjusting catalyst loading (e.g., CuI stoichiometry), solvent selection, or temperature control to suppress side reactions.
Q. What purification and characterization techniques are critical for confirming the structure of this compound?
Post-synthesis purification typically employs column chromatography using silica gel and non-polar solvent mixtures (e.g., hexane/ethyl acetate) . Structural confirmation relies on ¹H/¹³C NMR to verify cyclohexyl and methyl substituents, and mass spectrometry (MS) to confirm the molecular ion peak (e.g., [M+H]⁺). For example, distinct NMR signals for the sulfonamide protons and methyl groups (δ ~2.4 ppm for aromatic methyl) are diagnostic .
Q. How do researchers address low yields in copper-catalyzed synthesis of this compound?
Low yields (e.g., 30% in CuI-mediated reactions) may arise from competing decomposition of tBuOOtBu or incomplete amidation. Strategies include:
- Screening alternative ligands (e.g., phenanthroline derivatives) to stabilize the Cu catalyst.
- Using inert atmosphere conditions to prevent peroxide degradation.
- Employing high-throughput screening to identify optimal solvent-catalyst combinations .
Advanced Research Questions
Q. What crystallographic insights reveal the structural conformation of this compound?
Single-crystal X-ray diffraction studies show that the cyclohexyl ring adopts a chair conformation, with dihedral angles of ~59.9° between the benzene and cyclohexyl planes. Hydrogen bonding between sulfonamide oxygen and C–H groups (e.g., C10–H10B⋯O1) stabilizes the crystal lattice, forming a 2D network . Such data are critical for understanding steric effects in derivatization or host-guest interactions .
Q. How can computational modeling predict the biological activity of sulfonamide derivatives?
Docking studies (e.g., using AutoDock Vina) can model interactions between the sulfonamide moiety and target proteins (e.g., carbonic anhydrase). Key parameters include:
Q. What methodologies evaluate the biological potential of this compound?
- In vitro assays : Screening against cancer cell lines (e.g., MTT assay) or microbial strains to assess cytotoxicity/antimicrobial activity.
- Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
- ADMET profiling : Microsomal stability tests and plasma protein binding studies to prioritize lead compounds .
Q. How are advanced derivatives of this compound designed for catalytic or therapeutic applications?
- Peptide coupling : TMS-N-ethynyl derivatives act as racemization-free coupling reagents for amide bond formation, enabling peptide synthesis under mild conditions .
- Heterocyclic precursors : N-Alkylation with propargyl or allyl groups facilitates cyclization to triazoles or thiadiazoles, leveraging click chemistry .
Q. What role does the Cu catalyst play in the reaction mechanism of sulfonamide synthesis?
CuI mediates radical propagation via tBuOOtBu decomposition, generating tert-butoxyl radicals. These abstract hydrogen from cyclohexane, forming a cyclohexyl radical that couples with the sulfonamide nitrogen. The (MeO)₂Phen ligand enhances Cu solubility and stabilizes intermediates, reducing side-product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
